3,3',4-Trifluoro-4'-methylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

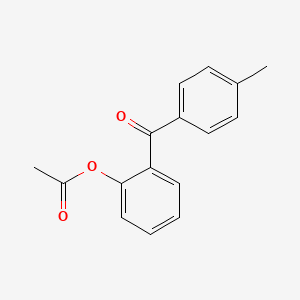

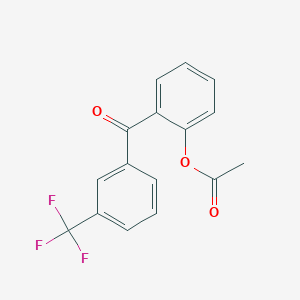

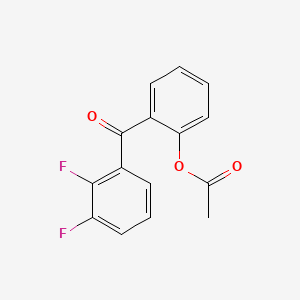

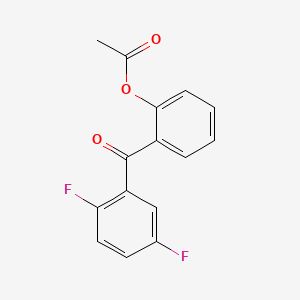

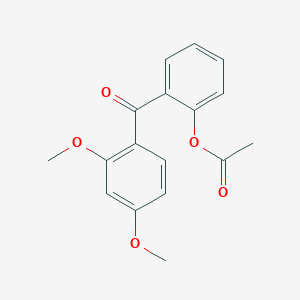

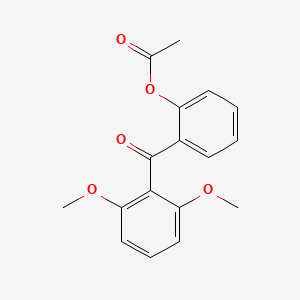

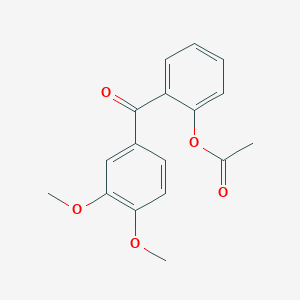

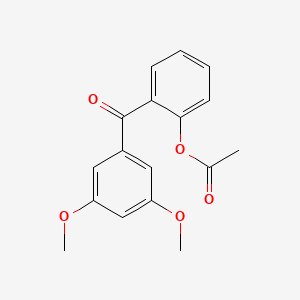

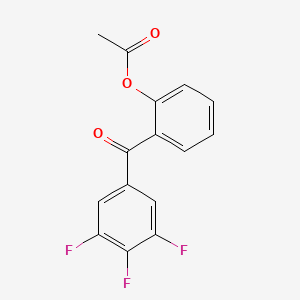

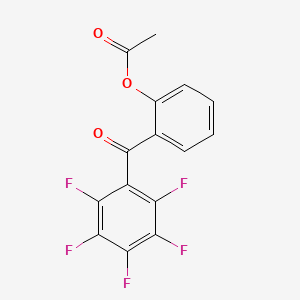

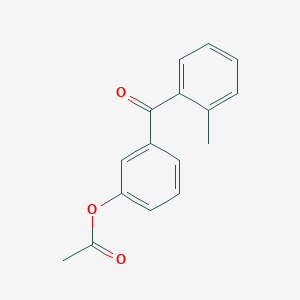

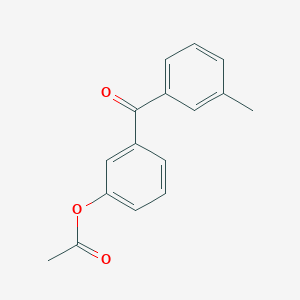

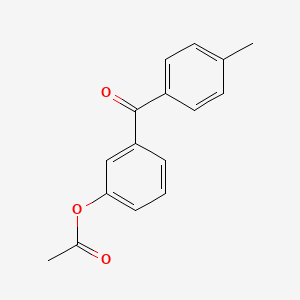

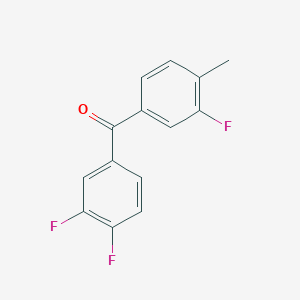

3,3’,4-Trifluoro-4’-methylbenzophenone is a chemical compound with the molecular formula C14H9F3O . It has a molecular weight of 250.22 .

Molecular Structure Analysis

The molecular structure of 3,3’,4-Trifluoro-4’-methylbenzophenone consists of a benzophenone core with a trifluoro group and a methyl group attached to the phenyl rings .Scientific Research Applications

Photophysical and Photochemical Reactions

Research by Ma et al. (2013) focused on the photophysical and photochemical reactions of 3-methylbenzophenone and 4-methylbenzophenone, providing insights into the behavior of similar compounds such as 3,3',4-Trifluoro-4'-methylbenzophenone. They utilized techniques like femtosecond transient absorption and nanosecond time-resolved resonance Raman spectroscopy.

Enantioselective Electrodes

Schwientek et al. (1999) investigated the use of enantioselective electrodes for the electroreduction of 4-methylbenzophenone, which can offer perspectives on the electrochemical properties of related compounds like 3,3',4-Trifluoro-4'-methylbenzophenone. This research is detailed in Journal of Electroanalytical Chemistry.

Solid State Photochemistry

A study by Ito et al. (1987) on the solid-state photochemistry of methyl-substituted benzophenones, including 4-methylbenzophenone, contributes to understanding the photochemical stability of related compounds like 3,3',4-Trifluoro-4'-methylbenzophenone.

Corrosion Inhibition

Boutouil et al. (2020) synthesized new heterocyclic compounds, including derivatives of methylbenzophenone, which were tested as corrosion inhibitors for mild steel. This research, found in the Journal of Adhesion Science and Technology, might shed light on the potential use of 3,3',4-Trifluoro-4'-methylbenzophenone in similar applications.

Standard Molar Enthalpies of Formation

A study by Silva et al. (2006) on the standard molar enthalpies of formation of methylbenzophenones provides fundamental thermodynamic data that could be relevant for understanding the properties of 3,3',4-Trifluoro-4'-methylbenzophenone.

Crystal Phases

Research by Kutzke et al. (1996) on the stable and metastable crystal phases of 4-methylbenzophenone helps in understanding the crystallization behavior of structurally related compounds such as 3,3',4-Trifluoro-4'-methylbenzophenone.

Synthesis and Characterization

Zhao Li-jun (2012) investigated the synthesis of derivatives from benzophenone, which can provide insights into the synthesis pathways for similar compounds. The study is available in Fine chemicals.

properties

IUPAC Name |

(3,4-difluorophenyl)-(3-fluoro-4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c1-8-2-3-9(6-12(8)16)14(18)10-4-5-11(15)13(17)7-10/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTADGRVVRFGDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3',4-Trifluoro-4'-methylbenzophenone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.